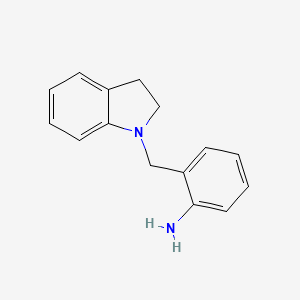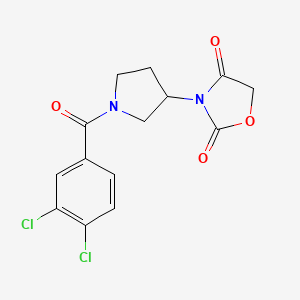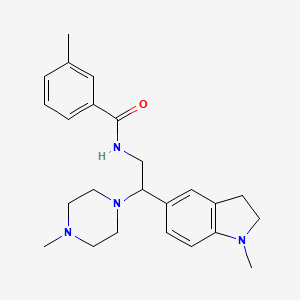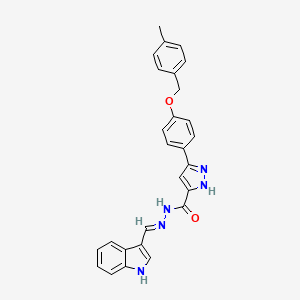
2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is a chemical compound with the molecular formula C15H16N2 and a molecular weight of 224.31 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is 1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is a powder at room temperature . It has a melting point of 63-65°C .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
A significant area of research involving 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline and its derivatives is in the field of organic synthesis, particularly in the creation of heterocyclic compounds. The compound and its related structures are utilized in various synthetic pathways:
Indole Synthesis via Catalysis : The compound is involved in the synthesis of 2,3-disubstituted indoles through a process catalyzed by iridium or ruthenium. This synthesis is notable for its atom economy and its minimal production of byproducts (Turský et al., 2010).
Acid-Catalyzed Rearrangements : In another application, 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline derivatives undergo acid-catalyzed rearrangements, leading to the formation of complex structures with potential pharmaceutical relevance (Cardillo et al., 1992).
Transition Metal-Free Amination : The compound is also involved in transition metal-free amination processes, resulting in the formation of N-substituted 2,3-dihydroindoles and related compounds. This process highlights a sustainable approach to synthesizing pharmacologically interesting indoles (Beller et al., 2001).
Synthon in Heterocyclic Compound Synthesis : 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline derivatives serve as important synthons for the design and synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. This is particularly relevant in the context of molecular hybridization and the creation of complex molecular structures (Mmonwa & Mphahlele, 2016).
Antioxidant Properties : Certain derivatives of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline have been investigated for their antioxidant activities, highlighting their potential therapeutic applications (Naik, Kumar, & Harini, 2011).
Applications in Material Science
The compound and its derivatives also find applications in material science, particularly in the synthesis of novel polymers with specific properties:
- Polymer Synthesis : Research has been conducted on the electrochemical synthesis of novel polymers based on derivatives of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline. These polymers have potential applications in the fabrication of dye-sensitized solar cells, highlighting their relevance in energy conversion and storage technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWQIFHKJLVCAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)
![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)



![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)
![2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)